2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with butan-2-ol and a diamine. The reaction conditions often require the use of a solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- 1,3-Dimethyl-1,3,2-diazaphospholidine
- 2-[(Butan-2-yl)oxy]-1,3,2-diazaphospholidine
Uniqueness
This compound is unique due to the presence of the butan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
63057-81-8 |
---|---|
Molecular Formula |
C8H19N2OP |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-butan-2-yloxy-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C8H19N2OP/c1-5-8(2)11-12-9(3)6-7-10(12)4/h8H,5-7H2,1-4H3 |
InChI Key |
QUNCSXNSPDJTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP1N(CCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.